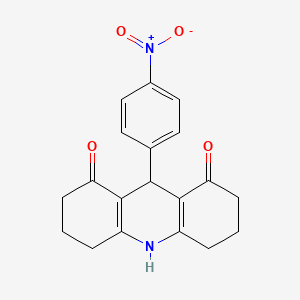![molecular formula C23H27N5O3 B5598046 (3aR*,6S*)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(3-methylbenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5598046.png)
(3aR*,6S*)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(3-methylbenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex molecules such as this compound often involves multi-step chemical reactions, starting from simpler molecules to gradually build up the desired structure. While the exact synthesis process for this compound is not detailed in the papers found, related research provides insights into similar compounds. For example, the synthesis of N-methyl-N'-(3-methylbenzyl)ethylenediamine derivatives and their resolution through preferential crystallization indicates the complexity and specificity required in synthesizing such molecules, highlighting the importance of stereochemistry and enantiomeric purity in the final product (Harada et al., 1997).
Molecular Structure Analysis
The molecular structure of a compound defines its chemical behavior and interactions. X-ray diffraction and spectroscopic techniques, such as IR, NMR, and mass spectrometry, are essential tools for elucidating the structure of complex molecules. Studies on similar compounds have employed these techniques to confirm their structure, demonstrating the intricacies of molecular arrangement and the importance of confirming stereochemistry for understanding the compound's properties and reactivity (Alaşalvar et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. Reactions such as esterification, amidation, and cycloaddition are common in synthesizing complex organic molecules. For instance, the reaction of 5-arylfurfurilamines with maleic anhydride leading to diastereospecific formation of methyl esters of hexahydroisoindole carboxylic acids showcases the type of chemical transformations that might be relevant for synthesizing the target compound (Nadirova et al., 2019).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and crystallinity, are crucial for its characterization and application. These properties can be determined using various analytical techniques and are essential for compound purification, formulation, and storage. For example, the resolution of racemic mixtures to obtain enantiomerically pure compounds involves understanding the compound's physical properties to optimize the crystallization process (Harada et al., 1997).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological molecules, define the compound's potential applications. The synthesis and evaluation of derivatives for activities such as antimicrobial or anti-inflammatory properties highlight the importance of understanding these chemical properties to tailor compounds for specific uses (Bekircan et al., 2008).
Scientific Research Applications
Antimicrobial Agents
Triazole derivatives have been synthesized and evaluated for their antimicrobial activities against Gram-positive, Gram-negative bacterial strains, and fungal strains. These compounds exhibit moderate to good activities, indicating the potential of triazole-containing compounds in developing new antimicrobial agents (Jadhav et al., 2017).
Anticancer and Anti-inflammatory Agents
Pyrazolopyrimidine derivatives, another class with structural similarities, have been synthesized and assessed for their anticancer and anti-5-lipoxygenase activities. These compounds show promising results, suggesting the relevance of such structures in creating new therapies for cancer and inflammation (Rahmouni et al., 2016).
Antioxidant Agents
Research on triazole and carboxamide derivatives has also highlighted their potential as antioxidants. The synthesis of new 1,4-disubstituted 1,2,3-triazoles and their evaluation for antioxidant activities demonstrate the capacity of these compounds to act as moderate antioxidant agents, potentially useful in combating oxidative stress (Lima et al., 2021).
properties
IUPAC Name |
(1R,7S)-N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-N-methyl-3-[(3-methylphenyl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-4-27-14-24-25-18(27)12-26(3)21(29)19-17-8-9-23(31-17)13-28(22(30)20(19)23)11-16-7-5-6-15(2)10-16/h5-10,14,17,19-20H,4,11-13H2,1-3H3/t17-,19?,20?,23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIXTYQVFBNZCG-AFIMQMJHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CN(C)C(=O)C2C3C=CC4(C2C(=O)N(C4)CC5=CC=CC(=C5)C)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=NN=C1CN(C)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)CC5=CC=CC(=C5)C)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5597971.png)
![3,5-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5597978.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide](/img/structure/B5597988.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597995.png)
![1-[2-chloro-5-(trifluoromethyl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5598002.png)
![(1R*,2S*)-N-butyl-2-[(3-phenoxy-1-azetidinyl)carbonyl]cyclohexanecarboxamide](/img/structure/B5598008.png)

![2-ethoxy-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5598026.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5598032.png)
![benzyl 8-(2-methoxyethyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5598034.png)
![6-(4-chlorophenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5598039.png)
![8-(3-isopropoxybenzyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598053.png)
![(3R*,5R*)-N-[3-(4-chlorophenyl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5598067.png)
![3-ethyl-8-[5-fluoro-2-(trifluoromethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598071.png)